
Ursodeoxycholic acid;UDCA
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Overview
Description
Ursodeoxycholic acid, also known as ursodiol, is a naturally occurring bile acid that constitutes a minor fraction of the human bile acid pool. It was first characterized in the bile of the Chinese black bear and is formed by 7β-epimerization of chenodeoxycholic acid, a primary bile acid. Ursodeoxycholic acid is less toxic than cholic acid or chenodeoxycholic acid due to its hydrophilicity. It has been used for decades to treat liver diseases, with its first use in traditional medicine dating back more than a hundred years .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ursodeoxycholic acid can be synthesized from 7-ketolithocholic acid through various methods. One traditional method involves the reduction of 7-ketolithocholic acid using metallic sodium in n-propyl alcohol, yielding a 14% conversion . Another method involves catalytic hydrogenation using Raney nickel as the catalyst in the presence of beta-branched alcohols and a base at 40°C and atmospheric pressure, achieving a 97% yield .
Industrial Production Methods: Industrial production of ursodeoxycholic acid often involves the electroreduction of 7-ketolithocholic acid in the presence of dimethyl sulfoxide, dimethylformamide, and N-methyl-2-pyrrolidone as stereoselectivity additives. This method achieves an 88.5% conversion rate with a 72.8% yield . Another industrial method uses a high-pressure autoclave with Raney cobalt as the catalyst, yielding a 94.1% conversion rate .
Chemical Reactions Analysis
Chemical Dehydroxylation via Wolff–Kishner Reaction
UDCA is traditionally synthesized from cholic acid (CA) through a multistep chemical dehydroxylation process :
Reaction Steps:
-
Esterification : CA’s carboxyl group is protected via acid-catalyzed esterification (quantitative yield) .
-
Hydroxyl Protection :
-
Deprotection : Alkaline hydrolysis removes acetyl groups.
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Wolff–Kishner Reduction :
Electrochemical Stereoselective Reduction
A novel method reduces 7-ketolithocholic acid (7K-LCA) to UDCA in an undivided electrolytic cell :
Reaction Mechanism:
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Cathode : 7K-LCA undergoes two-electron reduction to form UDCA.
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Anode : 7K-LCA oxidizes to 3,7-diketolithocholic acid (byproduct).
Optimization:
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Solvent : Dimethyl sulfoxide (DMSO) achieved optimal stereoselectivity.
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Conditions : Constant voltage (1.5 V), room temperature.
Performance Data :
Parameter | Value |
---|---|
7K-LCA Conversion | 58.3% |
UDCA Yield | 34.9% |
Enantiomeric Excess | 100% |
Advantages :
Limitations :
Epimerization of CDCA to UDCA
CDCA is chemically converted to UDCA via 7α-OH epimerization :
Reaction Pathway :
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Oxidation : CDCA’s 7α-OH is oxidized to 7-keto intermediate (7-KLCA) using 7α-hydroxysteroid dehydrogenase (7α-HSDH).
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Reduction : 7-KLCA is reduced to UDCA via 7β-HSDH or chemical catalysts.
Chemical vs. Enzymatic Approaches:
Method | Catalyst | Yield | Notes |
---|---|---|---|
Chemical Reduction | Sodium borohydride | ~60% | Low stereoselectivity . |
Enzymatic Reduction | 7β-HSDH | >98% | High specificity . |
Industrial Relevance :
Key Issues:
Progress:
Key Research Findings:
Scientific Research Applications
Ursodeoxycholic acid has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Medicine: Used to treat primary biliary cholangitis, gallstones, and other liver-related diseases.
Industry: Employed in the production of pharmaceuticals and as a precursor for other bile acids.
Mechanism of Action
Ursodeoxycholic acid works by replacing hydrophobic or more toxic bile acids in the bile acid pool. It reduces cholesterol secretion from the liver and fractional reabsorption of cholesterol by the intestine, resulting in decreased cholesterol content in bile and bile stones . It also targets the farnesoid X receptor (FXR) and various other nuclear receptors, improving cellular autophagy, apoptosis, and mitochondrial functions .
Comparison with Similar Compounds
Chenodeoxycholic acid: An epimer of ursodeoxycholic acid with similar choleretic effects but less tolerance in humans.
Cholic acid: Another primary bile acid that is more toxic compared to ursodeoxycholic acid.
Obeticholic acid: A synthetic bile acid derivative used for similar therapeutic purposes but with different pharmacokinetic properties.
Uniqueness: Ursodeoxycholic acid is unique due to its hydrophilicity, making it less toxic and more suitable for long-term use in treating liver diseases. It also exhibits immunomodulating and chemoprotective effects that are not observed in other bile acids .
Properties
Molecular Formula |
C26H45NO6S |
---|---|
Molecular Weight |
499.7 g/mol |
IUPAC Name |
2-[4-[(10S,13R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]ethanesulfonic acid |
InChI |
InChI=1S/C26H45NO6S/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16?,17?,18?,19?,20?,21?,22?,24?,25-,26+/m0/s1 |
InChI Key |
BHTRKEVKTKCXOH-KGKMONJUSA-N |
Isomeric SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2[C@@]1(CCC3C2C(CC4[C@@]3(CCC(C4)O)C)O)C |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Origin of Product |
United States |
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